REACTION_CXSMILES
|
[CH2:1]([NH:5]C(=O)OC(C)(C)C)[CH2:2][C:3]#[CH:4].[N:13]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[N+:14]=[N-:15].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].Cl.[Na+].[Cl-]>C(O)(C)(C)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.O>[CH2:16]([N:13]1[CH:4]=[C:3]([CH2:2][CH2:1][NH2:5])[N:15]=[N:14]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3,5.6,8.9.10|
|
Name
|
|
Quantity
|
306 mg
|
Type
|
reactant
|
Smiles
|
C(CC#C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
241 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=CC=CC=C1
|
Name
|
|
Quantity
|
71.6 mg
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
32.8 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The remaining mixture was diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford an orange oil
|
Type
|
WASH
|
Details
|
The cartridge was washed with water and methanol
|
Type
|
WASH
|
Details
|
Product was then eluted with 2M ammonia in methanol
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=NC(=C1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |